molecular formula C13H12ClNO2S B2871355 2-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole CAS No. 2062380-25-8

2-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole

Cat. No.: B2871355
CAS No.: 2062380-25-8
M. Wt: 281.75
InChI Key: CIEAWHJAVWYZAY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole is a useful research compound. Its molecular formula is C13H12ClNO2S and its molecular weight is 281.75. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Research in the field of chemistry has demonstrated the synthesis and structural characterization of various thiazole derivatives, highlighting their potential in diverse scientific applications. One study focused on synthesizing isostructural thiazoles with different phenyl substitutions, providing insights into their crystalline structures through single crystal diffraction. These compounds, including derivatives similar to the specified 2-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole, exhibit planar molecular structures with perpendicular orientation of certain phenyl groups, suggesting applications in materials science due to their structural properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Theoretical and Computational Studies

Thiazole derivatives have been the subject of theoretical and computational studies to understand their chemical behavior and potential applications. For instance, intramolecular hydrogen bonding in thiazole derivatives has been explored using all-electron calculations, revealing insights into their stability and reactivity. Such studies contribute to the fundamental understanding of thiazole chemistry, paving the way for their application in designing more efficient molecules for various scientific purposes (Castro, Nicolás-Vázquez, Zavala, Sánchez-Viesca, & Berros, 2007).

Corrosion Inhibition

Thiazole and thiadiazole derivatives, including those structurally related to this compound, have been investigated for their corrosion inhibition properties on metal surfaces. Density functional theory (DFT) calculations and molecular dynamics simulations have been employed to predict the inhibition performances of such compounds, demonstrating their potential in protecting metals against corrosion. This application is particularly relevant in industrial settings where metal preservation is crucial (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).

Molecular Structure and Electronic Properties

The molecular structure and electronic properties of thiazole derivatives have been extensively studied using spectroscopic techniques and density functional theory (DFT) calculations. These investigations provide valuable insights into the electronic behavior of thiazoles, which can be leveraged in developing novel materials and pharmaceuticals. Understanding the molecular orbitals, electrostatic potentials, and reactivity indices of these compounds facilitates their application in various fields, including drug design and material science (Shanmugapriya, Vanasundari, Balachandran, Revathi, Sivakumar, & Viji, 2022).

Properties

IUPAC Name

2-(4-chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-13(16-6-7-17-13)11-8-15-12(18-11)9-2-4-10(14)5-3-9/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEAWHJAVWYZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CN=C(S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.